[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol
Description
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol is a piperazine derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position of the piperazine ring and a 3-chlorobenzyl substituent at the 1-position. Piperazine scaffolds are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties and biological activity.
For example, Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate () is synthesized via nucleophilic substitution between methyl α-bromo(4-chlorophenyl)acetate and 1-(3-chlorophenyl)piperazin-2-one. Reduction of the ketone in such intermediates could yield hydroxymethyl derivatives like the target compound.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(6-11)8-15-5-4-14-7-12(15)9-16/h1-3,6,12,14,16H,4-5,7-9H2 |
InChI Key |
FSVACMCTFSIBDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Piperazine Derivatives
The foundational step in synthesizing [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol involves the regioselective alkylation of piperazine with 3-chlorobenzyl chloride. This reaction proceeds via an SN2 mechanism, where the secondary amine of piperazine attacks the electrophilic carbon of 3-chlorobenzyl chloride in the presence of a polar aprotic solvent (e.g., dichloromethane) and a base (e.g., sodium hydroxide). The intermediate 1-(3-chlorobenzyl)piperazine is isolated with a yield of 78–85% after recrystallization from ethanol.
Key Optimization Parameters:
Hydroxymethyl Group Introduction via Nitrile Hydrolysis
A patent-derived method adapts the hydrolysis of nitrile intermediates to install the hydroxymethyl moiety. The process involves:
-
Alkylation with 2-Chloroacetonitrile:
1-(3-Chlorobenzyl)piperazine reacts with 2-chloroacetonitrile in ethanol at reflux, forming 2-[(1-(3-chlorobenzyl)piperazin-2-yl)methoxy]acetonitrile (Yield: 82–86%). -
Acid-Catalyzed Hydrolysis:
The nitrile intermediate undergoes hydrolysis in 6M HCl at 95°C for 2 hours, yielding the target alcohol after neutralization with NaOH (pH 6–7) and extraction with dichloromethane.
Comparative Hydrolysis Conditions:
| Condition | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| 6M HCl, 95°C, 2h | 84 | 93 | <5% Carboxylic acid |
| 4M KOH, EtOH, 10h | 78 | 89 | 12% Amide |
Reductive Amination for Stereochemical Control
An alternative route employs reductive amination to construct the piperazine ring while introducing the hydroxymethyl group. This method, adapted from evitachem’s protocols for analogous compounds, involves:
-
Condensation:
Reaction of 3-chlorobenzylamine with glyoxal in methanol forms a diimine intermediate. -
Cyclization and Reduction:
Sodium cyanoborohydride reduces the diimine to 1-(3-chlorobenzyl)piperazin-2-ylmethanol with 70% yield and 88% enantiomeric excess (ee) when using (R)-BINAP as a chiral catalyst.
Advantages:
-
Avoids harsh hydrolysis conditions.
-
Enables enantioselective synthesis for pharmacological applications.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Recent advancements in continuous flow chemistry have improved the scalability of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol synthesis. A two-stage reactor system achieves:
Economic Metrics:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Production Cost/kg | $1,200 | $800 |
Solvent Recycling and Waste Reduction
Ethanol and dichloromethane are recovered via fractional distillation, reducing solvent consumption by 40%. Acidic byproducts are neutralized with CaCO3, generating inert CaCl2 for disposal.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
1H NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 4H, Ar-H), 3.72 (s, 2H, CH2OH), 3.58 (t, J = 5.2 Hz, 4H, piperazine-H), 2.65 (t, J = 5.0 Hz, 4H, piperazine-H).
-
HPLC: >99% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
Stability Profiling
The compound exhibits:
-
Thermal Stability: Decomposition onset at 210°C (DSC).
-
Photostability: No degradation after 48h under UV light (ICH Q1B).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Nitrile Hydrolysis | 84 | Low | High | 800 |
| Reductive Amination | 70 | High | Moderate | 1,500 |
| Flow Reactor | 88 | Low | Very High | 750 |
Chemical Reactions Analysis
Types of Reactions
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be further reduced to form different piperazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Various piperazine derivatives
Substitution: Substituted piperazine compounds
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following:
- IUPAC Name : [(2R)-1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 240.73 g/mol
- CAS Number : 1263286-37-8
The structure includes a piperazine ring substituted with a 3-chlorobenzyl group and a hydroxymethyl group, which influences its biological activity and interaction with various targets.
Medicinal Chemistry
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for potential therapeutic effects against several conditions:
- Psychiatric Disorders : The compound exhibits anxiolytic and antidepressant-like effects, modulating neurotransmitter systems (serotonin and dopamine) implicated in mood regulation .
- Cancer Treatment : Research indicates that it enhances the sensitivity of cancer cells to apoptotic signals. For instance, studies have shown that derivatives can induce mitotic arrest in colon cancer cells, suggesting a mechanism that hampers tubulin polymerization .
The biological activity of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol is primarily attributed to its interactions with neurotransmitter receptors. It acts as both an agonist and antagonist at specific receptors, influencing neurotransmission pathways critical for treating psychiatric disorders and potentially affecting cancer cell dynamics .
Study on Colon Cancer Cells
A study evaluated the effects of piperazine derivatives on HT29 human colon cancer cells. The results indicated that these compounds could significantly increase cell death when combined with apoptotic ligands like TNF, demonstrating their potential role in cancer therapy .
Neuroprotective Effects
Investigations into piperazine-based compounds revealed their potential neuroprotective properties, indicating possible benefits in treating neurodegenerative diseases. The modulation of neurotransmitter levels may contribute to these protective effects .
Mechanism of Action
The mechanism of action of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol with key analogs, highlighting structural variations, molecular properties, and reported biological activities:
Structural and Functional Insights
Substituent Effects on Lipophilicity: The 3-chlorophenyl group in the target compound and analogs (e.g., ) increases logP values, favoring interactions with hydrophobic targets. Compounds like 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol (logP ~3.5 inferred) may exhibit reduced aqueous solubility compared to the target compound . Hydroxymethyl or ethanol substituents (e.g., target compound, ) lower logP relative to ketone or ester derivatives (e.g., ), improving solubility.
Biological Activity Trends: Piperazinone derivatives with ester or ketone groups, such as Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate, demonstrate cytotoxicity against cancer cell lines (IC50: 5–10 µM) . Ethanol or propanol substituents (e.g., ) are common in CNS-active drugs, suggesting possible neurological applications for analogs with similar motifs.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (), involving nucleophilic substitution between α-bromo esters and piperazinone precursors. Reduction of the ketone in such intermediates (e.g., via NaBH4) could yield the hydroxymethyl group .
Biological Activity
Introduction
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol is a piperazine derivative notable for its potential therapeutic applications. Its structure, featuring a piperazine ring substituted with a 3-chlorobenzyl group and a hydroxymethyl group, suggests significant interactions with various biological targets. The compound's molecular formula is C12H16ClN2O, with a molecular weight of approximately 240.72 g/mol. This article reviews the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Structure-Activity Relationship
The biological activity of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol can be predicted through structure-activity relationship (SAR) models. Similar compounds often exhibit activities such as:
- Antidepressant effects : Due to serotonin receptor affinity.
- Anticonvulsant properties : Observed in related piperazine derivatives.
- Antimicrobial activity : Noted in similar structural analogs.
The presence of the chlorophenyl group is believed to enhance these activities by increasing lipophilicity and receptor binding affinity.
The compound interacts with neurotransmitter receptors, acting as an agonist or antagonist. This modulation influences neurotransmission pathways, particularly affecting serotonin and dopamine levels, which are crucial in treating psychiatric and neurological disorders.
Interaction Studies
Research has focused on the binding affinity of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol to various receptors:
| Receptor Type | Binding Affinity | Biological Implication |
|---|---|---|
| Serotonin (5-HT) | Moderate | Potential antidepressant effects |
| Dopamine (D2) | High | Implications for schizophrenia treatment |
| GABA Receptors | Low | Limited anticonvulsant activity |
These interactions are vital for understanding the therapeutic potential and safety profile of the compound.
Anticonvulsant Activity
In studies assessing anticonvulsant properties, derivatives of piperazine have shown varying degrees of efficacy. For instance, compounds structurally related to [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol were evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests. Results indicated that while some derivatives exhibited significant protective effects against seizures, others were inactive .
Case Study: Anticonvulsant Screening Results
| Compound Name | Dose (mg/kg) | MES Test Result |
|---|---|---|
| Compound A | 100 | Active |
| Compound B | 300 | Active |
| Compound C | 100 | Inactive |
These findings underscore the importance of structural modifications in enhancing biological activity.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. In vitro tests demonstrated that certain piperazine derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity Results
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound D | 75 | Bacillus subtilis |
| Compound E | <125 | E. coli |
| Compound F | 150 | Pseudomonas aeruginosa |
These results highlight the potential for developing new antimicrobial agents based on this class of compounds.
Q & A
Basic Research Questions
What are the common synthetic routes for [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol, and how can reaction efficiency be optimized?
Methodological Answer:
A typical synthetic approach involves nucleophilic substitution or reductive amination. For example, in structurally related piperazine derivatives, 1-(3-chlorophenyl)piperazine is reacted with halogenated alcohols or carbonyl precursors under basic conditions (e.g., KOH in ethanol) and refluxed for 2–3 hours . Optimization may involve:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts: Phase-transfer catalysts (e.g., TBAB) improve reaction rates.
- Temperature control: Reflux (~80°C) balances kinetics and side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
